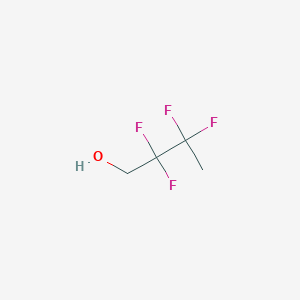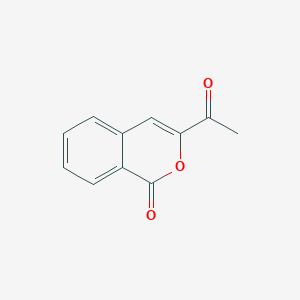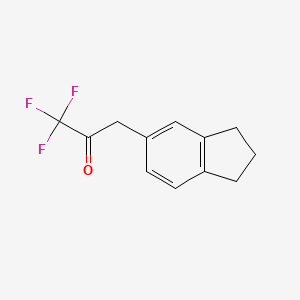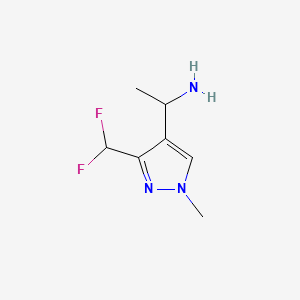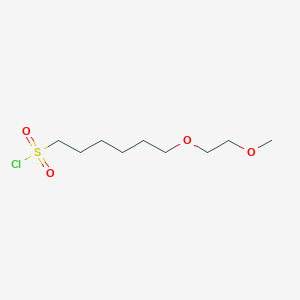amine](/img/structure/B13525734.png)
[2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine: is a chemical compound that features a difluorophenyl group and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methylamine Group: This can be done through reductive amination or other suitable amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and desired purity, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Such as nitroso or nitro compounds.
Reduced Derivatives: Such as hydrogenated triazoles.
Substituted Products: Various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
- 2-(2,4-dibromophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in the difluorophenyl group imparts unique electronic properties, potentially enhancing the compound’s reactivity and stability.
- Triazole Ring : The triazole ring provides a versatile scaffold for further functionalization, making the compound highly adaptable for various applications.
Eigenschaften
Molekularformel |
C11H12F2N4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F2N4/c1-14-10(11-15-6-16-17-11)4-7-2-3-8(12)5-9(7)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
XTYYCZHXMHNGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


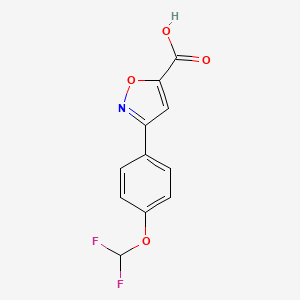
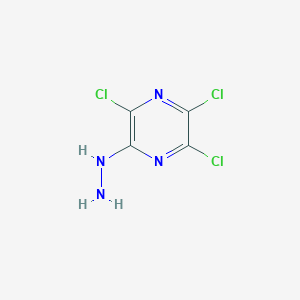
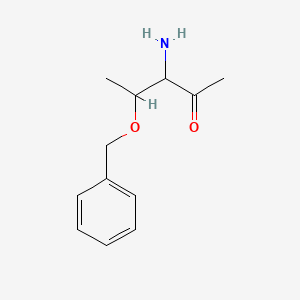
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
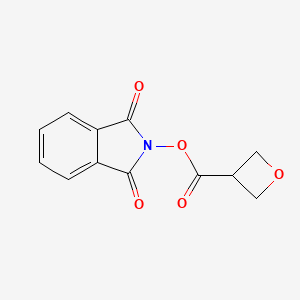
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
